molecular formula C15H5F11O B14343210 3-Phenyl-1-(undecafluorocyclohexyl)prop-2-yn-1-one CAS No. 106226-84-0

3-Phenyl-1-(undecafluorocyclohexyl)prop-2-yn-1-one

Cat. No.: B14343210
CAS No.: 106226-84-0
M. Wt: 410.18 g/mol
InChI Key: FLNZDAZEYLJAOO-UHFFFAOYSA-N
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Description

3-Phenyl-1-(undecafluorocyclohexyl)prop-2-yn-1-one is a unique compound characterized by the presence of a phenyl group, an undecafluorocyclohexyl group, and a prop-2-yn-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(undecafluorocyclohexyl)prop-2-yn-1-one typically involves the reaction of 3-Phenyl-2-propyn-1-ol with undecafluorocyclohexyl ketone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(undecafluorocyclohexyl)prop-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-Phenyl-1-(undecafluorocyclohexyl)prop-2-yn-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(undecafluorocyclohexyl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1-(undecafluorocyclohexyl)prop-2-yn-1-one is unique due to the presence of the undecafluorocyclohexyl group, which imparts distinct chemical and physical properties. This makes the compound particularly valuable for specific applications in research and industry .

Properties

CAS No.

106226-84-0

Molecular Formula

C15H5F11O

Molecular Weight

410.18 g/mol

IUPAC Name

3-phenyl-1-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)prop-2-yn-1-one

InChI

InChI=1S/C15H5F11O/c16-10(9(27)7-6-8-4-2-1-3-5-8)11(17,18)13(21,22)15(25,26)14(23,24)12(10,19)20/h1-5H

InChI Key

FLNZDAZEYLJAOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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